1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
Overview
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2-chloro-4,5-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluorophenyl)piperazine
- 1-(2-chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine
- 1-(2-chloro-4,5-difluorobenzoyl)-4-(2,4-difluorophenyl)piperazine
Uniqueness
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical and biological properties. The combination of these functional groups may enhance its reactivity and potential pharmacological activities compared to similar compounds.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUUVOHZEARTOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135170 | |
Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330636-43-6 | |
Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330636-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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